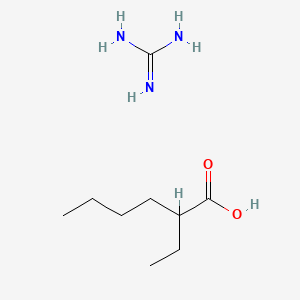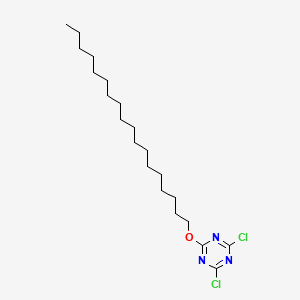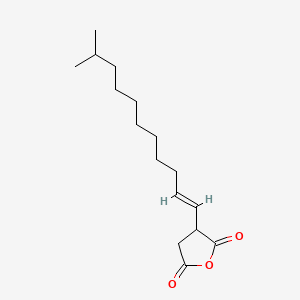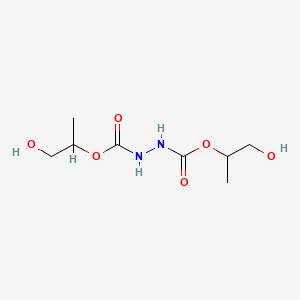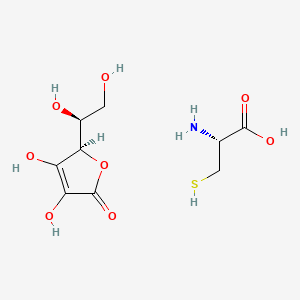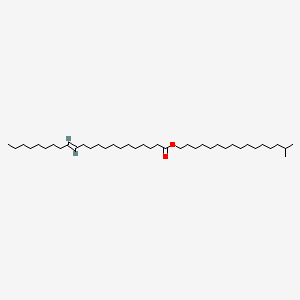
4-Vinylcyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Vinylcyclohexan-1-ol is an organic compound characterized by a vinyl group attached to a cyclohexane ring with a hydroxyl group at the first position. This compound is a colorless liquid and is known for its applications in various chemical processes and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
4-Vinylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 4-vinylcyclohexene oxide. This reaction typically uses a catalyst such as palladium on carbon (Pd/C) under mild conditions to yield the desired alcohol.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-vinylcyclohexene oxide. The process involves the use of a continuous flow reactor to ensure high efficiency and selectivity. The reaction conditions are optimized to achieve maximum yield and purity of the product.
化学反应分析
Types of Reactions
4-Vinylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The vinyl group can be reduced to form a saturated cyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 4-vinylcyclohexanone or 4-vinylcyclohexanal.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of 4-vinylcyclohexyl halides.
科学研究应用
4-Vinylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-Vinylcyclohexan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the vinyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its role in chemical processes.
相似化合物的比较
Similar Compounds
4-Vinylcyclohexene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclohexanol: Lacks the vinyl group, resulting in different reactivity and applications.
4-Vinylcyclohexanone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and uses.
Uniqueness
4-Vinylcyclohexan-1-ol is unique due to the presence of both a vinyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various chemical and industrial applications.
属性
CAS 编号 |
76123-09-6 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC 名称 |
4-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-7-3-5-8(9)6-4-7/h2,7-9H,1,3-6H2 |
InChI 键 |
MYKPQTQXWQAXPP-UHFFFAOYSA-N |
规范 SMILES |
C=CC1CCC(CC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


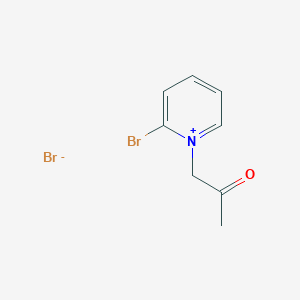

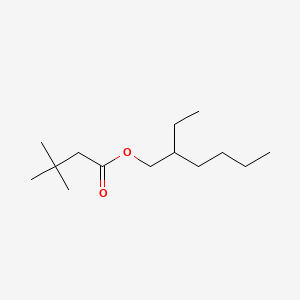

![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
